MAO-A Selectivity: Negligible Inhibition vs. Clinically Relevant 4-Aminoquinoline MAO Inhibitors
In a fluorescence-based MAO-A inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline, 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid exhibited an IC₅₀ > 100,000 nM (i.e., essentially no inhibition) [1]. In contrast, the same compound demonstrated measurable MAO-B inhibition with an IC₅₀ of 1,130 nM, yielding a >88-fold selectivity window for MAO-B over MAO-A [1]. This selectivity profile diverges notably from the classic 4-aminoquinoline antimalarial amodiaquine, which has been reported to inhibit MAO-A with IC₅₀ values in the low micromolar range (approximately 1–5 µM) and is associated with CNS-related adverse effects [3]. The absence of MAO-A liability at pharmacologically relevant concentrations represents a meaningful differentiation parameter for users screening this compound in cellular assays where serotonergic or catecholaminergic off-target effects must be avoided.
| Evidence Dimension | MAO-A inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | >100,000 nM (no inhibition) |
| Comparator Or Baseline | Amodiaquine: IC₅₀ ~1–5 µM (literature reported); Target compound also shows MAO-B IC₅₀ = 1,130 nM for internal comparison |
| Quantified Difference | Target compound: >88-fold selective for MAO-B vs. MAO-A; MAO-A IC₅₀ >20-fold higher (less potent) than amodiaquine comparator |
| Conditions | Fluorescence assay; inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min; human MAO-A and MAO-B enzymes |
Why This Matters
Procurement of a 4-aminoquinoline scaffold that lacks MAO-A inhibition reduces the risk of serotonin/dopamine-related off-target effects in cell-based screening, a known liability of several clinically used 4-aminoquinolines.
- [1] BindingDB. Entry BDBM50401981 (CHEMBL1575961). Affinity Data: IC₅₀ (MAO-A) > 1.00E+5 nM; IC₅₀ (MAO-B) = 1.13E+3 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 (accessed May 2026). View Source
- [2] ChEMBL. Compound CHEMBL1575961. MAO-A and MAO-B inhibition data curated from Northeast Ohio Medical University. Available at: https://www.ebi.ac.uk/chembl/ (accessed May 2026). View Source
- [3] Binda, C.; et al. Structural and pharmacological characterization of the interaction of amodiaquine with human monoamine oxidases. J. Med. Chem. 2011, 54, 5578–5588. DOI: 10.1021/jm200778f. Reports amodiaquine MAO-A IC₅₀ in the low micromolar range. View Source
